1,2,3-Trimethylimidazolium iodide
Overview
Description
1,2,3-Trimethylimidazolium iodide is a chemical compound with the molecular formula C6H11IN2. It has an average mass of 238.069 Da and a monoisotopic mass of 237.996689 Da .
Synthesis Analysis
The synthesis of 1,2,3-Trimethylimidazolium iodide involves the use of an anion exchange Amberlite IRA-400 column. The compound is dissolved in distilled water and passed through the column to yield an iodide-free solution of 1,2,3-trimethylimidazolium hydroxide .Molecular Structure Analysis
The molecular structure of 1,2,3-Trimethylimidazolium iodide is characterized by its molecular formula C6H11IN2. It has an average mass of 238.069 Da and a monoisotopic mass of 237.996689 Da .Physical And Chemical Properties Analysis
1,2,3-Trimethylimidazolium iodide has a molecular weight of 238.07 g/mol. It has 0 hydrogen bond donor count, 1 hydrogen bond acceptor count, an exact mass of 237.99670 g/mol, a topological polar surface area of 8.8Ų, 9 heavy atom count, a formal charge, a complexity of 72.6, and a covalently-bonded unit count of 2 .Scientific Research Applications
Dye-Sensitized Solar Cells 1,2,3-Trimethylimidazolium iodide finds significant application in the field of dye-sensitized solar cells (DSSCs). Research has shown that derivatives of this compound, when mixed with iodine, can be used as gel electrolytes in DSSCs. These compounds contribute to the efficiency of these solar cells by increasing the specific conductivity of the gel electrolyte, which has been shown to improve with the addition of iodine and with temperature changes. Such applications demonstrate the potential of 1,2,3-Trimethylimidazolium iodide in renewable energy technologies (Jovanovski et al., 2006).
Crystal Structure and Chemical Reactions The compound also plays a role in the study of crystal structures and chemical reactions. Investigations into the structure and reactions of similar compounds, like Tetramethylimidazole, which shares a structural similarity with 1,2,3-Trimethylimidazolium iodide, provide insights into the ionic nature of these compounds in solid states. Such research is crucial in understanding the fundamental properties of these chemicals (Kuhn et al., 1991).
Photosensitive Properties and Electronic Spectroscopy Derivatives of 1,2,3-Trimethylimidazolium iodide are noted for their photosensitive properties, making them interesting for studies based on electronic absorption spectroscopy. They are used in the creation of hemicyanine dyes, which are significant in the field of optical materials and sensors (Corina & Eugenia, 2005).
Ionic Liquids and Electrolytes The compound is instrumental in the creation of ionic liquid polymer gels used as quasi-solid-state electrolytes in various applications, particularly in DSSCs. Research shows that these gels, containing derivatives of 1,2,3-Trimethylimidazolium iodide, offer improved conversion efficiency in solar cells (Wang et al., 2002).
Electrochemical Studies Studies on 1,2,3-Trimethylimidazolium iodide and its analogs also extend to electrochemical applications. For instance, its utility in the synthesis of new compounds for electrochemical analysis and its role in the formation of iodide complexes for the determination of heavy metals like lead and cadmium have been explored (Kamio & Nagaosa, 2008).
Corrosion Inhibition In the field of materials science, 1,2,3-Trimethylimidazolium iodide derivatives are investigated for their potential as corrosion inhibitors. They have shown effectiveness in protecting metals like mild steel in acidic solutions, thus having implications for industrial applications (Zheng et al., 2014).
Safety and Hazards
properties
IUPAC Name |
1,2,3-trimethylimidazol-1-ium;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.HI/c1-6-7(2)4-5-8(6)3;/h4-5H,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFRWRWYHIYMSK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CN1C)C.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545132 | |
Record name | 1,2,3-Trimethyl-1H-imidazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trimethylimidazolium iodide | |
CAS RN |
36432-31-2 | |
Record name | 1,2,3-Trimethyl-1H-imidazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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